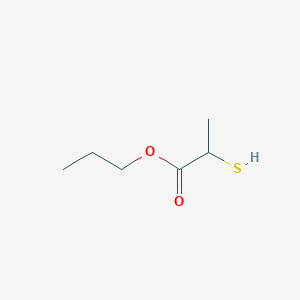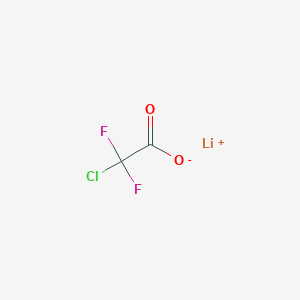![molecular formula C16H19BrN2O B027868 alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol CAS No. 41910-98-9](/img/structure/B27868.png)
alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol is a complex organic compound that features a bromophenyl group, a dimethylaminoethyl group, and a pyridinemethanol moiety
Mechanism of Action
Target of Action
TCMDC-131412, also known as alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol, primarily targets the essential malarial kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .
Mode of Action
TCMDC-131412 acts as a reversible inhibitor of PfCLK3 . It binds to the kinase, inhibiting its activity and thereby disrupting the parasite’s RNA splicing process . This disruption is detrimental to the survival of the parasite, leading to its death .
Biochemical Pathways
The inhibition of PfCLK3 affects the RNA splicing pathways within the parasite . RNA splicing is a crucial process for the correct assembly and catalytic activity of spliceosomes, which are necessary for the creation of mature mRNA molecules from pre-mRNA . By inhibiting PfCLK3, TCMDC-131412 disrupts this process, leading to a failure in the production of essential proteins for the parasite’s survival .
Result of Action
The result of TCMDC-131412’s action is the death of the Plasmodium falciparum parasite . By inhibiting PfCLK3 and disrupting RNA splicing, the compound prevents the parasite from producing essential proteins, leading to its death .
Biochemical Analysis
Biochemical Properties
TCMDC-131412 interacts with the protein kinase PfCLK3, an enzyme that is essential for the survival of the blood stage of the most virulent species of human malaria, Plasmodium falciparum . The interaction between TCMDC-131412 and PfCLK3 disrupts the normal function of this enzyme, thereby inhibiting the parasite’s ability to survive and reproduce .
Cellular Effects
The effects of TCMDC-131412 on cellular processes are profound. By inhibiting PfCLK3, TCMDC-131412 prevents the transition of the malarial parasite from the trophozoite to schizont stages . This disruption in the parasite’s life cycle reduces its ability to reproduce and spread, thereby limiting the progression of the disease .
Molecular Mechanism
At the molecular level, TCMDC-131412 exerts its effects by binding to PfCLK3 and inhibiting its activity . This interaction disrupts the normal function of PfCLK3, leading to changes in gene expression and preventing the parasite from completing its life cycle .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of TCMDC-131412 have been observed to change over time . The compound shows potent activity against P. berghei sporozoites in a liver invasion and development assay
Dosage Effects in Animal Models
The effects of TCMDC-131412 vary with different dosages in animal models
Metabolic Pathways
TCMDC-131412 is involved in the metabolic pathways of the malarial parasite . By inhibiting PfCLK3, it disrupts the normal metabolic processes of the parasite, which can lead to its death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with 2-(dimethylamino)ethylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This intermediate is further reacted with 3-pyridinemethanol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- Alpha-(4-Chlorophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol
- Alpha-(4-Fluorophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol
- Alpha-(4-Methylphenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol
Uniqueness
Alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents .
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(dimethylamino)-1-pyridin-3-ylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O/c1-19(2)11-9-16(20,14-4-3-10-18-12-14)13-5-7-15(17)8-6-13/h3-8,10,12,20H,9,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYXSVOPNBARLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Br)(C2=CN=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512816 |
Source


|
| Record name | 1-(4-Bromophenyl)-3-(dimethylamino)-1-(pyridin-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41910-98-9 |
Source


|
| Record name | 1-(4-Bromophenyl)-3-(dimethylamino)-1-(pyridin-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Methylnaphtho[1,2-c]furan-1,3-dione](/img/structure/B27787.png)












